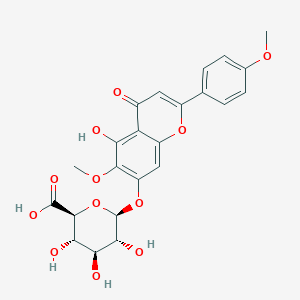

Comanthoside B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22O12 |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H22O12/c1-31-10-5-3-9(4-6-10)12-7-11(24)15-13(33-12)8-14(20(32-2)16(15)25)34-23-19(28)17(26)18(27)21(35-23)22(29)30/h3-8,17-19,21,23,25-28H,1-2H3,(H,29,30)/t17-,18-,19+,21-,23+/m0/s1 |

InChI Key |

ZEKXCIHGJAZTEW-VLXBDIDVSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Novel Flavonoid Glycosides from Ruellia tuberosa L.: A Technical Guide for Researchers

A comprehensive analysis of two novel flavonoid glycosides, hispidulin 7-O-α-L-rhamnopyranosyl-(1'″ → 2″)-O-β-D-glucuronopyranoside and pectolinaringenin 7-O-α-L-rhamnopyranosyl-(1'″ → 2″)-O-β-D-glucuronopyranoside, isolated from the aerial parts of Ruellia tuberosa L. This document provides a detailed overview of the extraction, isolation, and structural elucidation of these compounds, presenting key quantitative data and experimental methodologies for the benefit of researchers in natural product chemistry and drug development.

Two new flavone glycosides have been successfully isolated and identified from the aerial portions of Ruellia tuberosa L., a plant recognized for its traditional medicinal uses.[1] The structures of these compounds were determined through comprehensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-APCI-TOF).[2]

Data Presentation: Spectroscopic Analysis

The structural elucidation of the two novel flavonoid glycosides was heavily reliant on detailed NMR spectroscopy. The ¹H and ¹³C NMR data were instrumental in identifying the aglycone moieties as hispidulin and pectolinaringenin, respectively, and in determining the nature and linkage of the sugar units.

Table 1: ¹³C NMR Spectroscopic Data (100 MHz, CD₃OD) for Compounds 1 and 2 [2]

| Position | Compound 1 (δc) | Compound 2 (δc) |

| Aglycone | ||

| 2 | 164.1 | 164.2 |

| 3 | 102.8 | 102.7 |

| 4 | 182.2 | 182.3 |

| 5 | 152.9 | 153.0 |

| 6 | 131.9 | 131.8 |

| 7 | 155.9 | 156.0 |

| 8 | 95.1 | 95.2 |

| 9 | 150.9 | 151.0 |

| 10 | 105.8 | 105.9 |

| 1' | 121.5 | 122.9 |

| 2' | 128.8 | 128.5 |

| 3', 5' | 116.1 | 114.7 |

| 4' | 161.4 | 162.5 |

| 6' | 128.8 | 128.5 |

| 6-OMe | 60.5 | 60.4 |

| 4'-OMe | - | 55.6 |

| Glucuronopyranosyl | ||

| 1" | 97.6 | 97.5 |

| 2" | 76.3 | 76.4 |

| 3" | 76.8 | 76.7 |

| 4" | 72.1 | 72.0 |

| 5" | 73.9 | 73.9 |

| 6" | 172.7 | 172.2 |

| Rhamnopyranosyl | ||

| 1'" | 100.2 | 100.1 |

| 2'" | 70.6 | 70.5 |

| 3'" | 70.8 | 70.7 |

| 4'" | 72.4 | 72.3 |

| 5'" | 69.5 | 69.4 |

| 6'" | 18.0 | 17.9 |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) for Compounds 1 and 2 [2]

| Position | Compound 1 (δH, mult., J in Hz) | Compound 2 (δH, mult., J in Hz) |

| Aglycone | ||

| 3 | 6.58 (1H, s) | 6.57 (1H, s) |

| 8 | 6.79 (1H, s) | 6.80 (1H, s) |

| 2', 6' | 7.89 (2H, d, 8.8) | 7.95 (2H, d, 8.9) |

| 3', 5' | 6.78 (2H, d, 8.5) | 7.09 (2H, d, 8.9) |

| 6-OMe | 3.90 (3H, s) | 3.91 (3H, s) |

| 4'-OMe | - | 3.83 (3H, s) |

| Glucuronopyranosyl | ||

| 1" | 5.38 (1H, d, 7.8) | 5.37 (1H, d, 7.7) |

| 2" | 3.81 (1H, dd, 8.0, 7.8) | 3.80 (1H, dd, 8.1, 7.7) |

| 3" | 3.52 (1H, t, 9.0) | 3.51 (1H, t, 9.1) |

| 4" | 3.27 (1H, dd, 9.5, 9.0) | 3.26 (1H, dd, 9.4, 9.3) |

| 5" | 3.66 (1H, d, 10.2) | 3.67 (1H, d, 10.0) |

| Rhamnopyranosyl | ||

| 1'" | 5.23 (1H, brs) | 5.27 (1H, brs) |

| 2'" | 3.70 (1H) | 3.71 (1H) |

| 3'" | 3.55 (1H, dd, 9.2, 3.1) | 3.56 (1H, dd, 9.3, 3.2) |

| 4'" | 3.30 (1H) | 3.31 (1H) |

| 5'" | 3.98 (1H) | 3.99 (1H) |

| 6'" | 1.21 (3H, d, 6.0) | 1.22 (3H, d, 6.1) |

Experimental Protocols

General Experimental Procedures

All solvents used were of analytical grade. Silica gel (70-230 mesh) and RP-18 (50 µm) were used for column chromatography. NMR spectra were recorded on a 400 MHz spectrometer with chemical shifts reported in ppm (δ) using residual solvent peaks as internal standards. HR-APCI-TOF mass spectra were obtained in the negative ion mode.

Plant Material

The aerial parts of Ruellia tuberosa L. were collected and identified. A voucher specimen was deposited at the herbarium of the Faculty of Pharmaceutical Sciences, Khon Kaen University, Thailand.[1]

Extraction and Isolation

The air-dried aerial parts of R. tuberosa (2.5 kg) were extracted with methanol (MeOH, 20 L x 3) at room temperature. The combined MeOH extracts were concentrated under reduced pressure to yield a crude extract (210 g). This extract was then suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

The n-BuOH soluble fraction (41.5 g) was subjected to silica gel column chromatography, eluting with a gradient of EtOAc-MeOH-H₂O (40:10:1 to 6:4:1) to yield several fractions. Further purification of these fractions was achieved through repeated column chromatography on both silica gel and RP-18, as well as preparative HPLC, to afford the pure compounds.

Structure Elucidation of New Flavonoid Glycosides

Hispidulin 7-O-α-L-rhamnopyranosyl-(1'″ → 2″)-O-β-D-glucuronopyranoside (Compound 1): The molecular formula was established as C₂₈H₃₀O₁₆ by HR-APCI-TOF mass spectrometry. The ¹H and ¹³C NMR data were similar to those of hispidulin 7-O-β-D-glucuronopyranoside, with the key difference being the presence of an additional α-L-rhamnopyranosyl unit. The attachment of the rhamnopyranosyl moiety to the C-2" position of the glucuronopyranosyl unit was confirmed by a significant downfield shift of C-2" and an HMBC correlation between the anomeric proton of rhamnose (H-1'") and C-2" of the glucuronic acid. Acid hydrolysis followed by HPLC analysis confirmed the sugar units to be D-glucuronic acid and L-rhamnose.

Pectolinaringenin 7-O-α-L-rhamnopyranosyl-(1'″ → 2″)-O-β-D-glucuronopyranoside (Compound 2): The molecular formula was determined as C₂₉H₃₂O₁₆ by HR-APCI-TOF mass spectrometry. The ¹H and ¹³C NMR spectra indicated that this compound shared the same sugar moieties as Compound 1, but possessed a different aglycone, identified as pectolinaringenin. The linkage of the sugar units was determined to be the same as in Compound 1 based on similar NMR correlations.

Mandatory Visualization

Caption: Isolation workflow for new flavonoid glycosides.

This technical guide provides a concise yet comprehensive overview of the discovery and characterization of two novel flavonoid glycosides from Ruellia tuberosa L. The detailed spectroscopic data and experimental protocols serve as a valuable resource for researchers engaged in the exploration of natural products for potential therapeutic applications.

References

Comanthoside B: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Flavonoid Glycoside

Abstract

Comanthoside B, a flavonoid glycoside isolated from the aerial parts of Ruellia tuberosa L., has garnered attention for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antiseptic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific exploration of this natural compound. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the hypothesized signaling pathways through which this compound may exert its effects.

Chemical Structure and Properties

This compound is structurally classified as a flavonoid glycoside. Its core structure consists of a flavone backbone linked to a sugar moiety.

Chemical Structure:

While a 2D structure diagram is not available in the search results, the canonical SMILES notation for this compound is provided, which can be used with chemical drawing software to generate the structure: OC1=C2C(OC(C(C=C3)=CC=C3OC)=CC2=O)=CC(O--INVALID-LINK--O)O--INVALID-LINK--C(O)=O)=C1OC

Physicochemical Properties:

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C23H22O12 | [1][2] |

| Molecular Weight | 490.41 g/mol | [1][2] |

| CAS Number | 70938-60-2 | [1] |

| Appearance | Not specified | |

| Solubility | Not specified, but generally flavonoid glycosides are soluble in polar solvents like methanol and ethanol. To increase solubility, heating to 37°C and ultrasonication may be employed. | |

| Storage | Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. |

Biological Activities and Quantitative Data

To provide context for the potential bioactivity of compounds from Ruellia tuberosa, Table 2 summarizes quantitative data for other compounds isolated from this plant. It is important to note that these values are not for this compound but are illustrative of the potential activities of phytochemicals from this plant species.

| Compound/Extract | Assay | IC50 Value | Reference |

| Isolated methoxylated flavonoid (from R. tuberosa leaves) | DPPH free radical scavenging | 28.79 µg/mL | |

| Isolated methoxylated flavonoid (from R. tuberosa leaves) | Xanthine Oxidase (XOD) inhibitory | 0.67 µg/mL | |

| Ruellia tuberosa L. ethanolic extracts microcapsules | Alpha-amylase inhibition | 46.66 ± 0.13 μg/mL |

Potential Mechanisms of Action: Signaling Pathways

As a flavonoid glycoside, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Flavonoids are known to target pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

3.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

3.2. MAPK Signaling Pathway

The MAPK cascade is another crucial pathway that regulates cellular processes, including inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. Flavonoids have been shown to interfere with this signaling cascade, thereby reducing the production of inflammatory mediators.

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other flavonoids.

4.1. Extraction and Isolation of Flavonoids from Ruellia tuberosa

The following is a general protocol for the extraction of flavonoids from the aerial parts of Ruellia tuberosa. The isolation of this compound would require further chromatographic steps.

Experimental Workflow:

Caption: General workflow for the extraction and isolation of flavonoids.

Protocol Details:

-

Plant Material: Dried and powdered aerial parts of Ruellia tuberosa.

-

Extraction:

-

Macerate the plant material with methanol (e.g., 12.5 kg of plant material in 120 L of MeOH) at 50°C for 72 hours.

-

Repeat the extraction process three times.

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Partitioning:

-

Partition the crude methanol extract between ethyl acetate (EtOAc) and water.

-

Separate the layers and collect the EtOAc fraction, which will be enriched with flavonoids.

-

-

Chromatographic Separation:

-

Subject the EtOAc extract to silica gel column chromatography.

-

Elute the column with a gradient solvent system, such as n-hexane/EtOAc followed by EtOAc/MeOH, to separate the components into different fractions.

-

-

Isolation of this compound:

-

Monitor the collected fractions using techniques like Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest.

-

Perform further purification steps, such as Sephadex column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

4.2. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol Details:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^5 cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit NO production by 50%.

-

4.3. In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol Details:

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

This compound solutions at various concentrations in a suitable solvent (e.g., methanol).

-

A positive control, such as ascorbic acid or quercetin.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the this compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

Conclusion

This compound, a flavonoid glycoside from Ruellia tuberosa, presents a promising scaffold for the development of new anti-inflammatory and antiseptic agents. While its biological activities are reported, a significant gap exists in the literature regarding specific quantitative data on its efficacy. The hypothesized mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, are consistent with the known anti-inflammatory properties of flavonoids. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on determining the precise IC50 values for its anti-inflammatory and antioxidant activities, as well as elucidating its detailed mechanism of action through comprehensive in vitro and in vivo studies. Such research is crucial for validating its traditional uses and advancing its potential as a modern therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Flavone Glycosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavone glycosides are a major class of flavonoids, plant secondary metabolites crucial for plant survival and with significant pharmacological interest. They play diverse roles in plants, from pigmentation and UV protection to defense against pathogens and herbivores. In humans, their antioxidant, anti-inflammatory, and anti-cancer properties have made them attractive targets for drug development. This technical guide provides a comprehensive overview of the core biosynthesis pathway of flavone glycosides, detailing the enzymatic steps, regulatory networks, and experimental methodologies for their study.

Core Biosynthesis Pathway of Flavone Glycosides

The biosynthesis of flavone glycosides begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This central precursor then enters the flavonoid-specific pathway. The core pathway can be divided into three main stages: the formation of the flavanone backbone, the synthesis of the flavone core, and the subsequent glycosylation.

Stage 1: Flavanone Backbone Formation

-

Chalcone Synthase (CHS): This is the first committed and often rate-limiting enzyme in flavonoid biosynthesis.[1][2] CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2]

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[1] This step is crucial for establishing the basic flavanone skeleton.

Stage 2: Flavone Core Synthesis

The conversion of flavanones to flavones is catalyzed by flavone synthase (FNS). Two distinct types of FNS have been identified in plants:

-

Flavone Synthase I (FNS I): A soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase that directly converts flavanones to flavones.

-

Flavone Synthase II (FNS II): A cytochrome P450 monooxygenase that also catalyzes the formation of flavones from flavanones.

The flavone products of this stage, such as apigenin (from naringenin), serve as the aglycone core for the final glycosylation step.

Stage 3: Glycosylation

The final step in the biosynthesis of flavone glycosides is the attachment of sugar moieties to the flavone aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs) . UGTs transfer a sugar residue, typically glucose, from an activated sugar donor like UDP-glucose to a specific hydroxyl group on the flavone core. This glycosylation enhances the stability and solubility of the flavones and can modify their biological activity. Glycosylation can occur at various positions on the flavone skeleton, leading to a vast diversity of flavone glycosides.

Data Presentation: Enzyme Kinetics

The following tables summarize the kinetic parameters of key enzymes in the flavone glycoside biosynthesis pathway from various plant species. This data is essential for understanding the efficiency and substrate preference of these enzymes, which is critical for metabolic engineering and drug development applications.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

| Plant Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |

| Panicum virgatum | Naringenin chalcone | 16.04 ± 6.28 | 8012 ± 1185 | 499.5 | |

| Sorghum bicolor | Naringenin chalcone | 16.55 ± 2.08 | 2889 ± 143.9 | 174.56 | |

| Medicago sativa | p-Coumaroyl-CoA | 1.6 ± 0.2 | 1.9 ± 0.1 | 1.19 | |

| Medicago sativa | Malonyl-CoA | 2.9 ± 0.4 | 1.9 ± 0.1 | 0.66 | |

| Pueraria lobata | Malonyl-CoA | - | - | - |

Table 2: Kinetic Parameters of Flavone Synthase (FNS)

| Plant Species | Enzyme Type | Substrate | K_m_ (mM) | V_max_ (nmol mg⁻¹ s⁻¹) | k_cat_ (s⁻¹) | Reference |

| Daucus carota | FNS I | Naringenin | 0.076 | 0.183 | 0.0121 | |

| Daucus carota | FNS I | Pinocembrin | 0.174 | 0.175 | 0.0116 | |

| Glycine max | FNS II | Naringenin | - | - | - | |

| Glycine max | FNS II | Eriodictyol | - | - | - | |

| Glycine max | FNS II | Liquiritigenin | - | - | - |

Table 3: Substrate Specificity of Flavonoid UDP-Glycosyltransferases (UGTs)

| Plant Species | UGT | Preferred Substrate(s) | Reference |

| Fragaria × ananassa | UGT75T1 | Galangin | |

| Metarhizium robertsii | MrOGT2 | Flavonols, Flavanones, Flavones, Isoflavones, Phenolics | |

| Catharanthus roseus | UGT74AN3 | Flavonols, Flavanols, Isoflavones | |

| Platycodon grandiflorum | UGT94BY1 | Triterpenoids, Flavonoid glycosides, Triterpenoid and flavonoid aglycones |

Experimental Protocols

Detailed methodologies are crucial for the successful study of the flavone glycoside biosynthesis pathway. The following sections provide protocols for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common approach to characterize the enzymes of this pathway is through heterologous expression in a host organism like E. coli followed by purification.

Protocol for Heterologous Expression and Purification of Chalcone Synthase (CHS) in E. coli

-

Cloning: The full-length cDNA of the CHS gene is amplified and cloned into an E. coli expression vector, such as pET-28a(+) or pGEX, which often include affinity tags (e.g., His-tag, GST-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Culture and Induction: An overnight culture of the transformed E. coli is used to inoculate a larger volume of fresh LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6. Protein expression is then induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.55 mM, and the culture is incubated for an additional 8 hours at 25°C.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., phosphate-buffered saline). Sonication on ice is used to lyse the cells.

-

Purification: The soluble protein fraction is collected after centrifugation and purified using affinity chromatography corresponding to the tag used (e.g., Ni-NTA resin for His-tagged proteins, Glutathione-Sepharose for GST-tagged proteins).

-

Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

Enzyme Activity Assays

Protocol for Chalcone Synthase (CHS) Activity Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

-

Reaction Mixture: The standard assay mixture (total volume 500 µL) contains:

-

0.1 M potassium phosphate buffer (pH 7.2)

-

80 µM p-coumaroyl-CoA (starter substrate)

-

160 µM malonyl-CoA (extender substrate)

-

30 µg of purified recombinant CHS protein

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1 hour.

-

Reaction Termination and Extraction: The reaction is stopped by adding 25 µL of glacial acetic acid. The product is then extracted twice with 300 µL of ethyl acetate.

-

Analysis: The extracted product is dried under vacuum, redissolved in methanol, and analyzed by High-Performance Liquid Chromatography (HPLC) at a detection wavelength of 289 nm. The product can be identified and quantified by comparing its retention time and peak area to an authentic naringenin chalcone standard.

Protocol for Flavone Synthase I (FNS I) Activity Assay

This assay measures the conversion of a flavanone (e.g., naringenin) to a flavone (e.g., apigenin).

-

Reaction Mixture: The reaction mixture (total volume 500 µL) in 10 µM Tris/HCl buffer (pH 8.0) contains:

-

60 µM (2S)-naringenin (substrate)

-

50 µM FeSO₄

-

1 mM ascorbate

-

160 µM 2-oxoglutarate

-

100 mg/mL catalase

-

Purified recombinant FNS I enzyme

-

-

Incubation: The reaction is incubated at 37°C for 3 hours.

-

Analysis: The reaction product is analyzed by HPLC. The mobile phase can be a gradient of water and methanol. The product is detected at an appropriate wavelength (e.g., 340 nm for apigenin) and quantified against a standard curve.

Protocol for UDP-Glycosyltransferase (UGT) Activity Assay

This assay measures the transfer of a sugar moiety from a UDP-sugar donor to a flavone aglycone.

-

Reaction Mixture: A typical reaction mixture (e.g., 300 µL) contains:

-

Crude or purified UGT enzyme

-

40 mM flavone substrate (e.g., apigenin)

-

40 mM UDP-glucose (sugar donor)

-

-

Incubation: The reaction is incubated at 30°C for 12 hours.

-

Reaction Termination: The reaction is stopped by adding 600 µL of methanol.

-

Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by UPLC/Q-TOF-MS to identify and quantify the flavone glycoside product. Alternatively, a bioluminescent assay like the UDP-Glo™ Glycosyltransferase Assay can be used to measure the UDP produced during the reaction, which is proportional to the enzyme activity.

Mandatory Visualizations

Signaling Pathway: Transcriptional Regulation of Flavone Glycoside Biosynthesis

The biosynthesis of flavone glycosides is tightly regulated at the transcriptional level, primarily by a complex of MYB and bHLH transcription factors, often in conjunction with WD40 repeat proteins (the MBW complex). These transcription factors bind to specific cis-regulatory elements in the promoters of the biosynthetic genes (e.g., CHS, CHI, FNS, UGT), thereby activating or repressing their expression in response to developmental and environmental cues.

Caption: Transcriptional regulation of flavone glycoside biosynthesis.

Experimental Workflow: Characterization of a Novel Flavone Biosynthesis Gene

The following workflow outlines the key steps in identifying and characterizing a new gene involved in flavone biosynthesis.

Caption: Workflow for characterizing a flavone biosynthesis gene.

Logical Relationship: Core Flavone Glycoside Biosynthesis Pathway

This diagram illustrates the core enzymatic reactions in the biosynthesis of flavone glycosides, starting from the general phenylpropanoid pathway.

Caption: Core biosynthesis pathway of flavone glycosides.

References

preliminary biological screening of Comanthoside B

An In-depth Technical Guide to the Preliminary Biological Screening of Comanthoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid glycoside isolated from the aerial parts of Ruellia tuberosa L., a plant with a history of use in traditional medicine.[1] Preliminary studies and the ethnobotanical background of its source suggest that this compound possesses potential anti-inflammatory and antiseptic properties.[1] This technical guide provides a framework for the , outlining detailed experimental protocols for assessing its bioactivities, presenting data in a structured format, and visualizing the associated workflows and potential mechanisms of action.

Given the limited publicly available data on this compound, this guide is based on established methodologies for screening natural products with similar reported activities. The quantitative data presented in the tables are illustrative examples to guide researchers in data presentation.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be initially assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of nitrite (a stable product of NO) in cell culture medium using the Griess assay.[2][3][4]

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12-24 hours.

2. Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with cell culture medium.

-

Remove the old medium from the cells and treat them with different concentrations of this compound for 2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Include a positive control (e.g., a known anti-inflammatory drug) and a vehicle control.

-

Incubate the plate for 24 hours.

3. Griess Assay:

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% H3PO4 and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4.

-

Add 50 µL of the Griess reagent to each well containing the supernatant.

-

Incubate the plate at room temperature for 15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of NO production.

Data Presentation: Anti-inflammatory Activity of this compound

| Concentration (µM) | % NO Inhibition (Mean ± SD) | Cell Viability (%) | IC50 (µM) |

| 1 | 15.2 ± 2.1 | 98.5 | |

| 5 | 35.8 ± 3.5 | 97.2 | |

| 10 | 52.1 ± 4.2 | 95.8 | 9.5 |

| 25 | 78.9 ± 5.1 | 93.4 | |

| 50 | 91.3 ± 3.9 | 89.7 |

(Note: The data above are illustrative examples.)

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for the in vitro anti-inflammatory screening of this compound.

Caption: Potential inhibitory mechanism of this compound on the NF-κB signaling pathway.

Antiseptic Activity Screening

The antiseptic potential of this compound can be determined by assessing its ability to inhibit the growth of common pathogenic bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of a compound against bacteria.

1. Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Microtiter Plate:

-

Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound across the wells of the microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control.

-

Include a growth control (broth and inoculum without this compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

A growth indicator, such as resazurin, can be added to aid in the determination of bacterial viability.

Data Presentation: Antiseptic Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 64 |

| Escherichia coli (ATCC 25922) | 128 |

| Pseudomonas aeruginosa (ATCC 27853) | >256 |

| Candida albicans (ATCC 90028) | 128 |

(Note: The data above are illustrative examples.)

Visualization of Experimental Workflow

Caption: Workflow for the antiseptic screening of this compound using the broth microdilution method.

Conclusion

This technical guide provides a foundational framework for the , focusing on its potential anti-inflammatory and antiseptic activities. The detailed protocols for in vitro assays, along with the structured data tables and visual workflows, offer a comprehensive approach for researchers in the field of natural product drug discovery. Further investigation into the specific molecular mechanisms and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. glpbio.com [glpbio.com]

- 2. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]

- 3. Nitric Oxide Griess Assay [bio-protocol.org]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Comanthoside B: A Technical Guide on Natural Sources, Abundance, and Putative Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanthoside B is a flavonoid glycoside that has been identified and isolated from the aerial parts of Ruellia tuberosa L. While its presence in this plant species is confirmed, quantitative data regarding its abundance remains limited in publicly available scientific literature. Preliminary reports suggest potential anti-inflammatory and antiseptic properties, characteristic of many flavonoid compounds. This technical guide provides a comprehensive overview of the known natural source of this compound, a detailed experimental protocol for its isolation, and a hypothesized signaling pathway for its potential anti-inflammatory effects based on the known mechanisms of similar flavonoid glycosides. The lack of specific research on this compound's bioactivity necessitates further investigation to elucidate its precise mechanisms of action and therapeutic potential.

Natural Sources and Abundance

The primary and currently known exclusive natural source of this compound is the perennial herb Ruellia tuberosa L., belonging to the Acanthaceae family.[1] This plant is native to Central America but has become naturalized in other tropical regions. The compound is specifically isolated from the aerial portions (leaves and stems) of the plant.

Despite the identification of this compound in Ruellia tuberosa, there is a notable absence of quantitative data in the existing literature regarding its specific abundance or yield from the plant material. While studies have quantified total flavonoid content in various extracts of Ruellia tuberosa, the specific concentration or percentage yield of this compound has not been reported.[2][3][4]

Table 1: Quantitative Data on Flavonoid Content in Ruellia tuberosa Extracts

| Plant Part | Extraction Solvent | Total Flavonoid Content (mg Quercetin Equivalents/g of dried extract) | Reference |

| Leaves | Ethanol | 97.80 | [2] |

| Aerial Parts | Methanol -> Ethyl Acetate Fraction | Not explicitly quantified for total flavonoids, but yielded various flavonoid compounds. |

Note: This table highlights the presence of flavonoids in Ruellia tuberosa but does not provide specific abundance data for this compound.

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound is based on the methodology described by Phakeovilay et al. in the Journal of Natural Medicines (2013).

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Ruellia tuberosa L. are collected and air-dried.

-

Extraction: The dried plant material (e.g., 12.5 kg) is extracted with methanol (MeOH) at 50°C (3 x 120 L) for 72 hours. The resulting methanol extract is then concentrated.

-

Solvent Partitioning: The concentrated methanol extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction is collected for further separation.

Chromatographic Separation

-

Silica Gel Column Chromatography: The EtOAc extract (e.g., 970 g) is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane/EtOAc followed by EtOAc/MeOH to yield multiple fractions.

-

Further Fractionation: The fractions containing flavonoid glycosides are identified by thin-layer chromatography (TLC) and pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The targeted fractions are further purified using preparative reversed-phase HPLC to isolate pure this compound.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway

Currently, there are no specific studies elucidating the signaling pathways directly modulated by this compound. However, as a flavonoid glycoside, its anti-inflammatory activity can be hypothesized to follow the general mechanisms attributed to this class of compounds. Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The following DOT script generates a diagram illustrating the hypothesized anti-inflammatory signaling pathway for this compound.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

This proposed mechanism suggests that this compound may inhibit the phosphorylation of key kinases in the MAPK pathway (p38, JNK, ERK) and the IKK complex. This, in turn, would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus. Consequently, the expression of pro-inflammatory genes, such as those for COX-2, iNOS, TNF-α, and IL-6, would be suppressed.

Conclusion and Future Directions

This compound is a flavonoid glycoside naturally occurring in the aerial parts of Ruellia tuberosa L. While a detailed protocol for its isolation exists, a critical gap in knowledge is the lack of quantitative data on its abundance. Furthermore, its specific biological activities and mechanisms of action remain largely unexplored. Based on its chemical class, it is hypothesized to possess anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Quantitative Analysis: Developing and applying analytical methods to determine the precise concentration and yield of this compound in Ruellia tuberosa.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory, antiseptic, and other potential therapeutic activities of pure this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its bioactivity at a mechanistic level.

Such studies are imperative for unlocking the potential of this compound as a novel therapeutic agent.

References

A Technical Guide to Identifying Novel Bioactive Compounds in the Acanthaceae Family

For Researchers, Scientists, and Drug Development Professionals

The Acanthaceae family, a large and diverse group of flowering plants, represents a significant reservoir of untapped therapeutic potential.[1][2] Traditionally used in folk and Ayurvedic medicine, species within this family are known to produce a wide array of secondary metabolites, including flavonoids, terpenoids, alkaloids, and phenolics.[1][3] Prominent genera such as Andrographis, Justicia, and Ruellia have already yielded compounds with demonstrated anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[4] This guide provides a technical framework for the systematic exploration of the Acanthaceae family, outlining key methodologies for the extraction, identification, and characterization of novel bioactive compounds.

Prominent Bioactive Compounds from Selected Acanthaceae Genera

Numerous studies have successfully isolated and characterized potent bioactive molecules from the Acanthaceae family. The following table summarizes key compounds from three well-researched genera, highlighting their plant source and established biological activities.

| Genus | Species | Key Bioactive Compound(s) | Reported Pharmacological Activities |

| Andrographis | Andrographis paniculata | Andrographolide, Neoandrographolide, 14-deoxy-11,12-didehydroandrographolide | Anti-inflammatory, Antiviral, Immunomodulatory, Hepatoprotective, Anticancer |

| Justicia | Justicia adhatoda | Vasicine, Vasicinone, Vasicoline | Bronchodilator, Expectorant, Antimicrobial, Anti-inflammatory, Antioxidant |

| Ruellia | Ruellia tuberosa | Flavonoids (e.g., Apigenin), Alkaloids, Phenolic compounds | Antioxidant, Anti-inflammatory, Antimicrobial, Antidiabetic, Gastroprotective |

A Systematic Workflow for Bioactive Compound Discovery

The process of discovering novel bioactive compounds is a multi-step endeavor that begins with the plant material and ends with a purified, structurally identified molecule. This workflow integrates phytochemical techniques with biological assays to efficiently screen and isolate compounds of interest.

Caption: General workflow for identifying bioactive compounds.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and reliable results. The following sections describe common methodologies employed in the study of medicinal plants.

Extraction Protocols

The choice of solvent and extraction method is crucial as it determines the yield and type of compounds extracted.

-

Soxhlet Extraction : This continuous extraction method is highly efficient for extracting compounds from solid material.

-

Place a thimble containing the dried, powdered plant material (e.g., 20-30g) into the main chamber of the Soxhlet extractor.

-

Fill a distillation flask with a solvent of appropriate polarity (e.g., methanol, ethanol, or hexane) to approximately two-thirds of its volume.

-

Heat the flask. The solvent evaporates, moves up to the condenser, liquefies, and drips into the chamber with the thimble, immersing the sample.

-

When the chamber is full, the solvent is siphoned back into the flask.

-

This process is repeated for several hours (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.

-

The resulting extract is then concentrated using a rotary evaporator to remove the solvent.

-

-

Maceration : A simple technique involving soaking the plant material in a solvent.

-

Place the powdered plant material in a sealed container.

-

Add the chosen solvent (e.g., a hydroethanolic mixture) in a ratio of approximately 1:10 (w/v).

-

Keep the container in a cool, dark place for a period of 3 to 7 days, with occasional shaking or stirring.

-

After the maceration period, filter the mixture to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator or by air-drying.

-

Preliminary Phytochemical Screening

These qualitative tests provide initial evidence of the presence of different classes of secondary metabolites in the crude extract.

-

Test for Alkaloids (Mayer's Test) : To a few mL of the extract, add a few drops of 2N HCl and shake. To the aqueous layer, add 1-2 drops of Mayer's reagent. The formation of a white or cream-colored precipitate indicates the presence of alkaloids.

-

Test for Flavonoids (Shinoda Test) : To the extract dissolved in alcohol, add a few magnesium turnings followed by a few drops of concentrated HCl and boil for five minutes. The appearance of a red or magenta color indicates the presence of flavonoids.

-

Test for Terpenoids (Salkowski Test) : Add 2 mL of chloroform to 1 mL of the extract. Carefully add 3 mL of concentrated H₂SO₄ to form a layer. A reddish-brown coloration at the interface is indicative of terpenoids.

-

Test for Saponins (Foam Test) : Vigorously shake 1 mL of the extract with 2 mL of distilled water. The formation of a stable, persistent froth suggests the presence of saponins.

-

Test for Tannins (Ferric Chloride Test) : To 1 mL of the extract, add a few drops of 1% ferric chloride (FeCl₃) solution. The appearance of a blue, black, or green precipitate indicates the presence of tannins.

Bioassay-Guided Fractionation

This strategy uses a specific biological assay to guide the chemical separation process, ensuring that researchers focus only on the fractions containing the desired activity.

-

Antioxidant Activity (DPPH Radical Scavenging Assay) : This common assay measures the ability of a compound to act as a free radical scavenger.

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of the plant extract or fraction in a suitable solvent.

-

In a 96-well plate, mix the DPPH solution with the extract solutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Ascorbic acid is typically used as a positive control. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

-

-

Antimicrobial Activity (Agar Well Diffusion Method) : This method assesses the ability of an extract to inhibit the growth of microorganisms.

-

Prepare a Mueller-Hinton agar plate and seed it uniformly with a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Punch wells (e.g., 6 mm in diameter) into the agar.

-

Add a fixed volume (e.g., 100 µL) of the plant extract at a specific concentration into each well.

-

A standard antibiotic (e.g., Kanamycin) is used as a positive control, and the solvent is used as a negative control.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

-

-

Cytotoxicity (Brine Shrimp Lethality Assay) : A simple, rapid, and low-cost preliminary assay for general toxicity and cytotoxic activity.

-

Hatch brine shrimp (Artemia salina) eggs in artificial seawater under a light source for 48 hours.

-

Prepare different concentrations of the plant extract in vials containing seawater.

-

Transfer a specific number of nauplii (e.g., 10-15) into each vial.

-

Incubate for 24 hours under a light source.

-

Count the number of surviving nauplii in each vial.

-

Calculate the percentage of mortality and determine the LC50 value (the concentration at which 50% of the nauplii are killed).

-

Quantitative Bioassay Data

The following table presents examples of quantitative results from bioassays performed on extracts from various Acanthaceae species, demonstrating their therapeutic potential.

| Species | Extract/Compound | Bioassay | Result (IC50 / LC50) |

| Justicia adhatoda | Vasicine | DPPH Antioxidant Assay | 187 µg/mL |

| Ruellia tuberosa | Ethanol Extract | DPPH Antioxidant Assay | 496.96 µg/mL |

| Ruellia tuberosa | Chloroform Extract | DPPH Antioxidant Assay | 648.65 µg/mL |

| Acanthus ilicifolius | Methanol Stem Extract | DPPH Antioxidant Assay | 5.1 µg/mL |

| Acanthus ilicifolius | Crude Extract | Brine Shrimp Lethality | Strong lethality reported |

Elucidating Mechanisms of Action: The NF-κB Pathway

Understanding how a bioactive compound exerts its effect at a molecular level is crucial for drug development. Many compounds from the Acanthaceae family exhibit potent anti-inflammatory properties, often by modulating key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. Andrographolide, for example, is known to target this pathway.

Caption: Inhibition of the NF-κB inflammatory pathway.

Classification of Major Bioactive Phytochemicals

The compounds isolated from the Acanthaceae family belong to several major chemical classes. A clear understanding of these classes helps in predicting potential bioactivities and guiding isolation strategies.

Caption: Major classes of bioactive compounds in Acanthaceae.

References

Comanthoside B: A Technical Overview of its Physicochemical Properties and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comanthoside B is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from natural sources, this compound has been associated with anti-inflammatory and antiseptic properties. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, and explores the experimental methodologies and potential molecular pathways related to its bioactivities.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for researchers working on the formulation, characterization, and experimental design involving this compound.

| Property | Value | Citation(s) |

| CAS Number | 70938-60-2 | [1][2][3][4] |

| Molecular Weight | 490.41 g/mol | [2] |

| Molecular Formula | C₂₃H₂₂O₁₂ | |

| Source | Isolated from the aerial portions of Ruellia tuberosa L. | |

| Reported Activities | Anti-inflammatory and antiseptic activities |

Potential Anti-inflammatory Activity and Signaling Pathways

While specific studies detailing the anti-inflammatory mechanism of this compound are limited, the broader class of flavonoids, to which it belongs, is known to exert anti-inflammatory effects through various molecular pathways. A primary target for many flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action retains the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for evaluating the anti-inflammatory and antiseptic properties of flavonoid glycosides, the following protocols can be adapted for the study of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed NO inhibition is not due to cytotoxicity.

Antiseptic/Antibacterial Activity Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Preparation of Inoculum: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

Experimental Workflow

The following diagram illustrates a general workflow for the initial investigation of a natural product like this compound, from isolation to preliminary bioactivity assessment.

Conclusion

This compound presents as a promising flavonoid glycoside with potential anti-inflammatory and antiseptic properties. While direct and detailed experimental evidence is still emerging, the foundational physicochemical data is well-established. The proposed mechanisms and experimental protocols outlined in this guide, based on the broader understanding of flavonoids, provide a solid framework for future research and development efforts. Further investigation is warranted to fully elucidate the specific molecular targets and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 4. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Ruellia tuberosa: A Technical Review of its Traditional Uses, Phytochemistry, and Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ruellia tuberosa L., a perennial herb belonging to the Acanthaceae family, has a long and rich history of use in traditional medicine systems across the globe.[1] Native to Central America, this plant, commonly known as "Minnie Root" or "Cracker Plant," has naturalized in various tropical and subtropical regions of Asia and Africa.[2][3] Its widespread use in folk medicine for a variety of ailments has prompted scientific inquiry into its phytochemical composition and pharmacological properties, revealing a potential treasure trove for modern drug discovery. This technical guide provides a comprehensive review of the ethnobotanical uses of Ruellia tuberosa, supported by a detailed examination of its phytochemistry and a summary of its validated pharmacological activities.

Ethnobotanical Uses: A Global Perspective

The traditional medicinal applications of Ruellia tuberosa are diverse, with different plant parts being utilized to treat a wide array of conditions. The roots, leaves, and even the whole plant are employed in various preparations.

Traditional Uses Across Different Regions:

-

India: In the Siddha system of medicine, the leaves are used in combination with liquid copal as a remedy for gonorrhea and ear diseases.[4] The tuberous roots are utilized for their purported benefits in treating kidney diseases and whooping cough.[3] A decoction of the leaves is also traditionally used for bronchitis.

-

Taiwan: The plant has been incorporated into herbal drinks and is traditionally used for its antidiabetic and antihypertensive properties.

-

Suriname: In traditional medicine, it is employed as an anthelmintic and for managing joint pain and strained muscles.

-

Trinidad and Tobago: It is used for urinary problems and diabetes mellitus.

-

Central America: The plant has been used to induce vomiting, similar to ipecac.

-

General Uses: Across various cultures, Ruellia tuberosa is recognized for its diuretic, antipyretic, analgesic, and antihypertensive properties. It has also been traditionally used for bladder stones, fever, and as a thirst-quenching agent.

Phytochemical Composition

The medicinal properties of Ruellia tuberosa are attributed to its complex array of bioactive phytochemicals. Qualitative and quantitative analyses have revealed the presence of several classes of compounds distributed throughout the plant.

Major Phytochemical Constituents:

The primary classes of phytochemicals identified in Ruellia tuberosa include alkaloids, flavonoids, phenolic compounds, tannins, saponins, terpenoids, and steroids.

Quantitative Phytochemical Analysis:

The concentration of these bioactive compounds varies depending on the plant part and the solvent used for extraction. The following tables summarize the quantitative phytochemical content and the yield of various extracts from different studies.

Table 1: Total Phenolic and Flavonoid Content in Ruellia tuberosa Extracts

| Plant Part | Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Leaves | Chloroform | 0.16 ± 0.01 | 1.55 ± 0.13 | |

| Stem | Chloroform | - | - | |

| Root | Chloroform | - | - | |

| Leaves | Ethanolic | - | - | |

| Root | Ethanolic | 32.49 ± 0.72 | 15.48 ± 1.32 | |

| Leaves | Hydroethanolic | - | - |

GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent. Note: "-" indicates data not provided in the cited source.

Table 2: Percentage Yield of Ruellia tuberosa Leaf Extracts

| Solvent | Percentage Yield (%) | Reference |

| Petroleum Ether | 1.8 | |

| Chloroform | 1.6 | |

| Ethyl Acetate | 1.9 | |

| Ethanol | 1.6 | |

| Hydroalcohol | 2.5 | |

| n-hexane | 13.34 | |

| Chloroform | 16.01 | |

| Ethyl Acetate | 39.85 | |

| Alcohol | 56.63 | |

| Aqueous | 63.86 |

Pharmacological Activities

Scientific investigations have validated many of the traditional claims associated with Ruellia tuberosa. The plant extracts and their isolated compounds have demonstrated a broad spectrum of pharmacological activities.

Antioxidant Activity:

The antioxidant potential of Ruellia tuberosa extracts has been extensively studied using various in vitro assays. The free radical scavenging activity is a key mechanism underlying many of its therapeutic effects.

Table 3: Antioxidant Activity (IC50 values) of Ruellia tuberosa Extracts

| Plant Part | Extract Type | DPPH (µg/mL) | ABTS (µg/mL) | Nitric Oxide (µg/mL) | Hydroxyl Radical (µg/mL) | Reference |

| Leaves | Hexane | 1711.55 | - | - | - | |

| Leaves | Chloroform | 648.65 | - | - | - | |

| Leaves | Ethanol | 496.96 | - | - | - | |

| Root | Ethanol | 148.33 ± 4.30 | 117.67 ± 2.82 | 137.83 ± 5.10 | - | |

| Leaves | Hydroethanolic | 70 | 305 | 350 | 155 | |

| Leaves | n-butanol | 7.42 | - | - | - |

IC50: The concentration of the extract required to inhibit 50% of the activity. Note: "-" indicates data not provided in the cited source.

Antimicrobial Activity:

Ruellia tuberosa extracts have shown promising activity against a range of pathogenic bacteria and fungi.

Table 4: Minimum Inhibitory Concentration (MIC) of Ruellia tuberosa Extracts

| Extract Type | Bacteria | MIC (µg/mL) | Reference |

| Methanolic (Roots) | Staphylococcus aureus | - | |

| Methanolic (Roots) | Escherichia coli | - | |

| Methanolic (Roots) | Salmonella typhi | - | |

| Ethanolic (Whole Plant) | Gram-negative bacteria | 2560 - 10240 | |

| Ethanolic (Whole Plant) | Gram-positive bacteria | 1280 - 2560 |

Note: "-" indicates specific values were not provided in a comparable format in the cited source, though activity was reported.

Enzyme Inhibitory Activity:

The plant extracts have also been evaluated for their ability to inhibit enzymes involved in metabolic diseases, such as diabetes.

Table 5: Enzyme Inhibitory Activity (IC50 values) of Ruellia tuberosa Extracts

| Plant Part | Extract Type | α-Amylase (µg/mL) | α-Glucosidase (µg/mL) | Reference |

| Root | Ethanolic | 266.72 ± 10.58 | 147.13 ± 3.58 | |

| Leaves | Hydroalcoholic | 44 ± 0.18 | - | |

| Leaves | Petroleum Ether | 62 ± 0.88 | - | |

| Leaves | Chloroform | 69 ± 2.1 | - | |

| Leaves | Ethanol | 72 ± 2.1 | - | |

| Leaves | Ethyl Acetate | 53 ± 1.4 | - |

Note: "-" indicates data not provided in the cited source.

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, detailed experimental methodologies are crucial. The following sections outline the key protocols cited in the literature for the study of Ruellia tuberosa.

Plant Material Collection and Extraction:

-

Collection: Fresh plant materials (leaves, stems, roots) of Ruellia tuberosa are collected from a specified location. The plant is authenticated by a botanist, and a voucher specimen is deposited in a herbarium.

-

Preparation: The collected plant parts are washed thoroughly with water, shade-dried at room temperature for several days, and then coarsely powdered using a mechanical grinder.

-

Extraction:

-

Soxhlet Extraction: A weighed amount of the powdered plant material (e.g., 25 g) is placed in the thimble of a Soxhlet apparatus. Extraction is carried out successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol.

-

Maceration: The powdered plant material is soaked in a solvent (e.g., 70% ethanol, distilled water) in a sealed container at room temperature for a specified period (e.g., 3 days), with occasional shaking.

-

-

Concentration: The solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract. The extract is then stored at 4°C for further analysis.

Phytochemical Screening:

Standard qualitative phytochemical tests are performed on the extracts to identify the presence of various classes of secondary metabolites.

-

Test for Alkaloids (Meyer's Test): The extract is acidified with dilute hydrochloric acid and treated with Meyer's reagent. The formation of a cream-colored precipitate indicates the presence of alkaloids.

-

Test for Flavonoids (Shinoda Test): To the extract, a few fragments of magnesium ribbon and concentrated hydrochloric acid are added. The appearance of a pink to magenta color indicates the presence of flavonoids.

-

Test for Phenolic Compounds and Tannins (Ferric Chloride Test): The extract is treated with a few drops of ferric chloride solution. The formation of a bluish-black or greenish-black coloration suggests the presence of phenols and tannins.

Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A 0.1 mM solution of DPPH in methanol is prepared.

-

Different concentrations of the plant extract are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined.

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl3) solution (20 mM) in a 10:1:1 ratio.

-

A small volume of the extract is mixed with the FRAP reagent.

-

The mixture is incubated at 37°C for 30 minutes.

-

The absorbance is measured at 593 nm.

-

The antioxidant capacity is determined by comparing the change in absorbance with a standard curve.

-

Antimicrobial Activity Assay:

-

Agar Well Diffusion Method:

-

Nutrient agar plates are swabbed with the microbial culture.

-

Wells of a specific diameter (e.g., 8 mm) are punched into the agar.

-

A defined concentration of the plant extract (e.g., 100 mg/ml) is loaded into the wells.

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around the well is measured to determine the antibacterial activity.

-

Visualizations: Workflows and Logical Relationships

To visually represent the process of ethnobotanical research and the logical connections between different stages of investigation, the following diagrams have been generated using Graphviz.

Caption: Workflow for Ethnobotanical Drug Discovery.

Caption: From Traditional Use to Scientific Validation.

Caption: Generalized Antioxidant Mechanism of Phytochemicals.

Conclusion

Ruellia tuberosa stands out as a plant with significant ethnobotanical importance, which is increasingly being substantiated by modern scientific research. The presence of a diverse range of bioactive compounds, particularly flavonoids and phenolic acids, correlates well with its traditionally claimed therapeutic effects and observed pharmacological activities, including potent antioxidant, antimicrobial, and enzyme inhibitory actions. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising medicinal plant. Future research should focus on the isolation and characterization of novel bioactive compounds, elucidation of their precise mechanisms of action through in vivo studies and clinical trials, and the development of standardized herbal formulations for therapeutic use.

References

A Technical Guide to the Spectroscopic Data Analysis of Comanthoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Comanthoside B, a flavonoid glycoside. The focus is on the interpretation of ¹H-NMR and ¹³C-NMR data, crucial for the structural elucidation and characterization of this natural product.

Chemical Structure of this compound

This compound is a flavonoid glycoside with the molecular formula C₂₃H₂₂O₁₂. Its structure consists of a flavone aglycone linked to a glucuronic acid moiety.

Spectroscopic Data

The ¹H-NMR and ¹³C-NMR data are essential for confirming the chemical structure of this compound. The data presented below is based on the analysis reported in the scientific literature.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3 | 6.85 | s | |

| 5 | 12.90 | s | OH |

| 6 | 6.45 | d | 2.0 |

| 8 | 6.78 | d | 2.0 |

| 2' | 7.55 | d | 2.2 |

| 3' | - | - | - |

| 4' | - | - | - |

| 5' | 6.95 | d | 8.5 |

| 6' | 7.58 | dd | 8.5, 2.2 |

| 1'' | 5.15 | d | 7.5 |

| 2'' | 3.55 | m | |

| 3'' | 3.58 | m | |

| 4'' | 3.60 | m | |

| 5'' | 3.80 | d | 9.5 |

| 6-OCH₃ | 3.90 | s | |

| 7-OCH₃ | - | - | - |

| 3'-OCH₃ | 3.95 | s |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| 2 | 164.5 |

| 3 | 103.8 |

| 4 | 182.5 |

| 5 | 161.7 |

| 6 | 99.2 |

| 7 | 165.2 |

| 8 | 94.5 |

| 9 | 157.5 |

| 10 | 105.8 |

| 1' | 121.8 |

| 2' | 114.8 |

| 3' | 148.9 |

| 4' | 151.5 |

| 5' | 116.2 |

| 6' | 120.2 |

| 1'' | 100.5 |

| 2'' | 73.5 |

| 3'' | 76.8 |

| 4'' | 71.9 |

| 5'' | 75.9 |

| 6'' | 172.5 |

| 6-OCH₃ | 56.5 |

| 3'-OCH₃ | 56.2 |

Experimental Protocols

The following section details the typical methodologies used for acquiring the NMR spectra of flavonoid glycosides like this compound.

3.1. Sample Preparation

A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) in a 5 mm NMR tube. The choice of solvent is critical and depends on the solubility of the compound and the desired resolution of the spectra. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Data Acquisition

¹H-NMR and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

-

¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the chemical shifts of all carbon atoms. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

2D NMR Spectroscopy: Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often utilized for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Visualization of Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Data Analysis of this compound.

exploring the therapeutic potential of Comanthoside B

An in-depth analysis of the current scientific literature reveals a significant lack of available data on Comanthoside B . Extensive searches for its therapeutic potential, mechanism of action, and associated experimental studies have yielded no specific results for this particular compound.

Due to the absence of published research, it is not possible to provide a detailed technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in this specific compound should be aware that foundational research into its biological activity and potential therapeutic applications has not been documented in the accessible scientific domain. Further investigation would require primary research to establish any potential pharmacological profile for this compound.

Comanthoside B: A Comprehensive Technical Guide to its Classification within Flavonoid Subgroups

For Immediate Release

A deep dive into the structural classification, physicochemical properties, and biological activities of Comanthoside B, a key flavone glycoside with significant therapeutic potential.

This technical guide provides a detailed analysis of this compound, a naturally occurring flavonoid glycoside. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document elucidates the precise classification of this compound within the flavonoid subgroups, supported by its structural characteristics. Furthermore, it outlines experimental methodologies for its isolation and characterization, summarizes its quantitative data, and explores its role in relevant biological signaling pathways.

Classification and Structure of this compound

This compound is definitively classified as a flavone glycoside . Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 diphenylpropane backbone. The specific subgroup of a flavonoid is determined by the structural modifications of the central C-ring.

A pivotal study by Phakeovilay et al. (2013) identified this compound isolated from the aerial parts of Ruellia tuberosa L. as hispidulin 7-O-β-D-glucuronopyranoside [1][2]. This identification provides the complete structural details necessary for its precise classification.

-

Aglycone Core: The aglycone (the non-sugar component) of this compound is hispidulin . Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone) possesses the characteristic flavone backbone: a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C-ring. The B-ring is attached at the C2 position.

-

Glycosidic Moiety: A β-D-glucuronic acid molecule is attached to the hispidulin core at the 7-position via an O-glycosidic bond. The presence of this sugar moiety makes this compound a glycoside.

Therefore, based on the structure of its aglycone, this compound belongs to the flavone subgroup of flavonoids.

Physicochemical and Quantitative Data

The structural elucidation of this compound has been achieved through various spectroscopic methods, primarily 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2]. The following table summarizes key quantitative data for this compound (hispidulin 7-O-β-D-glucuronopyranoside).

| Property | Value | Reference |

| Molecular Formula | C22H20O12 | [3] |

| Molecular Weight | 476.39 g/mol | |

| Aglycone | Hispidulin (C16H12O6) | |

| Glycosidic Moiety | β-D-glucuronic acid | |

| Appearance | Typically a yellow powder | |

| Solubility | Soluble in polar solvents like methanol and DMSO |

Experimental Protocols

The isolation and characterization of this compound from its natural source, Ruellia tuberosa, involves a series of standard phytochemistry laboratory techniques.

Isolation of this compound

A general workflow for the isolation of this compound is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for Comanthoside B Anti-inflammatory Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction